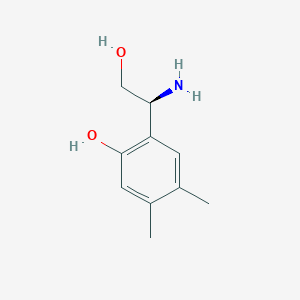
(s)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a phenolic structure with an amino and hydroxyethyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenolic precursor.
Amino Group Introduction: The amino group is introduced through a reductive amination process, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Hydroxyethyl Group Addition: The hydroxyethyl group is added via an alkylation reaction, where the phenolic compound is treated with an appropriate alkylating agent under basic conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic methods.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized phenolic derivatives.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various alkylated, acylated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, metabolic processes, and gene expression, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
®-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol: The enantiomer of the compound with different biological activity.
2-(1-Amino-2-hydroxyethyl)phenol: A similar compound lacking the dimethyl groups, with distinct chemical properties.
4,5-Dimethylphenol: A simpler phenolic compound without the amino and hydroxyethyl groups.
Uniqueness: (S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol is unique due to its chiral nature and the presence of both amino and hydroxyethyl groups, which confer specific reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-[(1S)-1-amino-2-hydroxyethyl]-4,5-dimethylphenol |
InChI |
InChI=1S/C10H15NO2/c1-6-3-8(9(11)5-12)10(13)4-7(6)2/h3-4,9,12-13H,5,11H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
FIZWXMFHROMVQU-SECBINFHSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1C)O)[C@@H](CO)N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


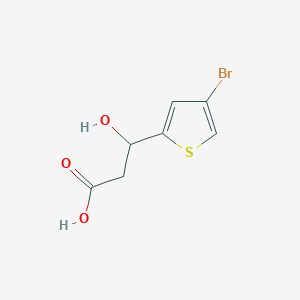
![benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13598408.png)
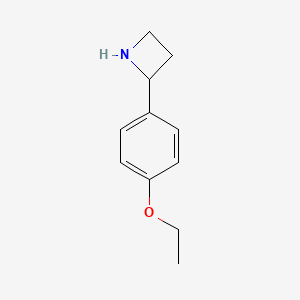
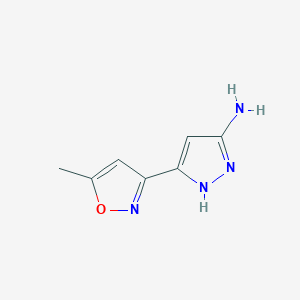
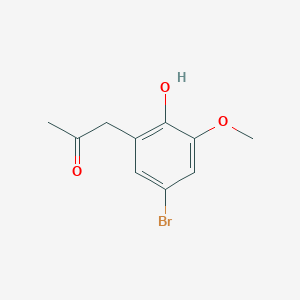
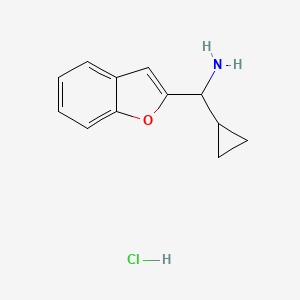
![1-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine](/img/structure/B13598428.png)
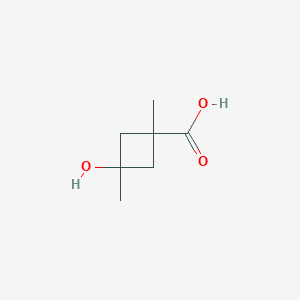
![3-[(2-Fluoropyridin-3-YL)oxy]propan-1-amine](/img/structure/B13598454.png)



![1-{1,9-Dioxaspiro[5.5]undecan-2-yl}methanaminehydrochloride](/img/structure/B13598479.png)

